Shp2-IN-19 is classified as a proteolysis-targeting chimera (PROTAC), which is a novel class of drugs that induce targeted protein degradation. This compound was synthesized as part of a research initiative aimed at developing effective SHP2 inhibitors with the capability to modulate its activity in cancer cells. The design of Shp2-IN-19 incorporates an allosteric inhibitor as a warhead to enhance its efficacy against SHP2 .
The synthesis of Shp2-IN-19 involves several key steps:
Shp2-IN-19 primarily functions through its ability to bind SHP2 and induce its degradation. The mechanism involves:
The mechanism of action for Shp2-IN-19 involves several critical steps:
Shp2-IN-19 exhibits several notable physical and chemical properties:
Shp2-IN-19 has several potential applications in scientific research and therapeutic development:
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: